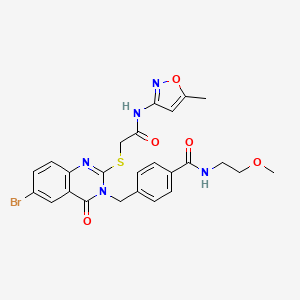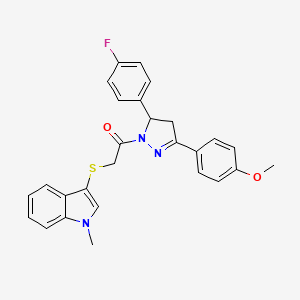
N-(4-fluorophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide, commonly known as FMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonylbenzamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Anticancer Evaluation
N-(4-fluorophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide, due to its structural features, has been explored in the synthesis of potent antiandrogens for treating androgen-responsive conditions. Tucker, Crook, and Chesterson (1988) discussed the synthesis and structure-activity relationships of derivatives of this compound, highlighting its potential in the development of peripherally selective antiandrogens for treating benign and malignant diseases related to androgen responsiveness (Tucker, Crook, & Chesterson, 1988).
Antibacterial and Antifungal Activities
In the realm of antimicrobial research, compounds related to this compound have shown significant activity. Ghorab, Soliman, Alsaid, and Askar (2017) synthesized derivatives that exhibited notable antibacterial and antifungal properties, demonstrating the compound's versatility and potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Polymer Electrolytes and Material Science
The compound's sulfone group is of particular interest in material science, especially in the development of polymer electrolytes. Kim, Labouriau, Guiver, and Kim (2011) utilized a fluorophenyl-based sulfonyl compound in synthesizing guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. This highlights the compound's role in advancing materials for energy applications, such as fuel cells (Kim, Labouriau, Guiver, & Kim, 2011).
properties
IUPAC Name |
N-(4-fluorophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-4-2-3-13-22(14)26(24,25)18-11-5-15(6-12-18)19(23)21-17-9-7-16(20)8-10-17/h5-12,14H,2-4,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWDDTCBPVBBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

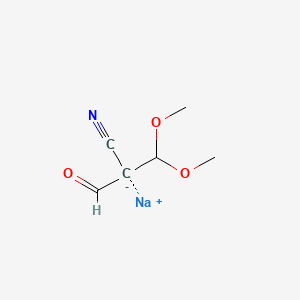

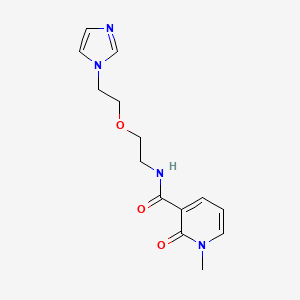
![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)


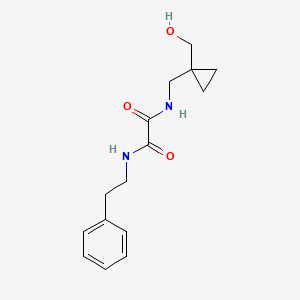




![5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2453128.png)
